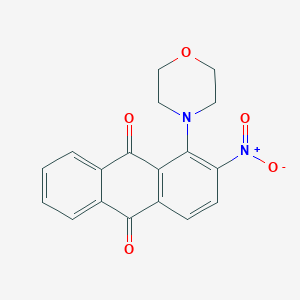

![molecular formula C20H21NO3 B4055107 4-(2,3-dimethoxyphenyl)-1,3,4,6,7,8-hexahydro-2H-cyclopenta[g]quinolin-2-one](/img/structure/B4055107.png)

4-(2,3-dimethoxyphenyl)-1,3,4,6,7,8-hexahydro-2H-cyclopenta[g]quinolin-2-one

Vue d'ensemble

Description

The compound “4-(2,3-dimethoxyphenyl)-1,3,4,6,7,8-hexahydro-2H-cyclopenta[g]quinolin-2-one” is a quinolin-2-one derivative . Quinolin-2-one and its derivatives are important starting materials for drugs, materials with different applications, and as reagents in organic synthesis .

Synthesis Analysis

The synthesis of quinolin-2-ones and phenanthridin-6-ones by direct carbonylation of o-alkenylanilines and o-phenylaniline derivatives has been reviewed . The data is classified according to the source of the carbonyl used, which includes carbon monoxide, carbon dioxide, and triphosgene . A variety of quinolin-2-one derivatives were synthesized under mild conditions .Chemical Reactions Analysis

The synthesis of quinolin-2-ones and phenanthridin-6-ones by direct carbonylation of C–H bonds with CO, CO2, and BTC has been surveyed . The discussed methods are practical and quite meaningful for both scientific research and industrial applications .Applications De Recherche Scientifique

Macromolecular Adduct Formation and Metabolism

Research on heterocyclic amines, like 2-Amino-3,8-dimethylimidazo[4,5-f]quinoxaline (MeIQx), has shown their formation during the cooking of meat and fish and their carcinogenic potential in rats and mice. Studies utilizing accelerator mass spectrometry (AMS) have been pivotal in understanding the dosimetry of protein and DNA adduct formation by low doses of such compounds in both rodents and humans. These findings highlight the differences in metabolite profiles and adduct levels between species, indicating the complexity of extrapolating rodent model data to humans (Turteltaub et al., 1999).

Xenobiotic Metabolizing Gene Variants and Cancer Risk

Investigations into the risk of prostate cancer have explored the relationship between dietary intake of heterocyclic amines (HCAs) from cooked meats and genetic variants in genes involved in HCA metabolism. These studies provide insights into how genetic differences in the metabolism of carcinogens can influence cancer risk, underscoring the importance of considering individual genetic variability in risk assessments and the development of personalized dietary recommendations to mitigate cancer risk (Koutros et al., 2009).

Anticoagulant Effects and Platelet Activation

Research on novel anticoagulants, such as MD 805, offers insights into the development of safer and more effective anticoagulation therapies for patients undergoing maintenance hemodialysis. These studies focus on the compound's ability to inhibit platelet activation without causing significant increases in proteins released as a result of platelet activation, which could lead to improved patient outcomes and reduced complications associated with hemodialysis (Matsuo et al., 1986).

Biotransformation and Maternal Transfer of Contaminants

Research on synthetic phenolic antioxidants (SPAs) and their major transformation products (TPs) in pregnant women highlights the need for a deeper understanding of human exposure to synthetic chemicals and their potential effects on prenatal development. This body of work emphasizes the significance of monitoring the presence of SPAs and TPs in the maternal-placental-fetal unit, contributing to the broader field of environmental health sciences and the development of strategies to mitigate exposure to potentially harmful compounds (Du et al., 2019).

Orientations Futures

The synthesis of quinolin-2-ones and phenanthridin-6-ones by direct carbonylation has aroused great interest and gave us a clear direction for future research . Developing more convenient and efficient synthetic methods for these compounds is quite meaningful for both scientific research and industrial application .

Propriétés

IUPAC Name |

4-(2,3-dimethoxyphenyl)-1,3,4,6,7,8-hexahydrocyclopenta[g]quinolin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21NO3/c1-23-18-8-4-7-14(20(18)24-2)15-11-19(22)21-17-10-13-6-3-5-12(13)9-16(15)17/h4,7-10,15H,3,5-6,11H2,1-2H3,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUNDWRDFGZDBSG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1OC)C2CC(=O)NC3=C2C=C4CCCC4=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(5Z)-5-{[3-(3-fluoro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4055028.png)

![2-methyl-4-[3-nitro-4-(piperidin-1-yl)phenyl]phthalazin-1(2H)-one](/img/structure/B4055030.png)

![9-[3-(benzylamino)-2-hydroxypropyl]-2-methyl-2,3,4,9-tetrahydro-1H-beta-carbolin-1-one hydrochloride](/img/structure/B4055044.png)

![1-(4-ethylphenyl)-3-[(4-fluorobenzyl)amino]-2-propen-1-one](/img/structure/B4055063.png)

![1-(4-methoxyphenyl)-2-[1-methyl-2-(2-thienyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]ethanol](/img/structure/B4055065.png)

![5-[(6-methoxy-1,3-benzodioxol-5-yl)methylene]-3-[2-(4-methylphenyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione](/img/structure/B4055070.png)

![N-{[2-(butan-2-yl)phenyl]carbamothioyl}-2-iodobenzamide](/img/structure/B4055084.png)

![N-(2-methyl-2H-1,2,3-triazol-4-yl)-2-[3-(2-thienyl)-1H-pyrazol-1-yl]acetamide](/img/structure/B4055092.png)

![3-(16,18-Dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)phenyl furan-2-carboxylate (non-preferred name)](/img/structure/B4055114.png)

![2-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]amino}-N-(tetrahydrofuran-2-ylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4055117.png)